molecular formula C11H13N5O3 B1436831 Propanamide, N-(9-acetyl-6,9-dihydro-6-oxo-1H-purin-2-yl)-2-methyl- CAS No. 143325-59-1

Propanamide, N-(9-acetyl-6,9-dihydro-6-oxo-1H-purin-2-yl)-2-methyl-

Cat. No. B1436831
CAS RN: 143325-59-1
M. Wt: 263.25 g/mol
InChI Key: YKJTWNWMCIGITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Propanamide, N-(9-acetyl-6,9-dihydro-6-oxo-1H-purin-2-yl)-2-methyl-” is a chemical compound with the molecular formula C9H9N5O3 . It is also known by several synonyms such as 9-diacetylguanine, 2-ACETYLAMINO-6-OXO-9-ACETYLPURINE, 2,9-DAG, 2,9-DIACETATEGUANINE, 2,9-DIACETYLGUANINE, DIACETYL GUANINE, N2,9-DIACETYLGUANINE .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.2 . It is recommended to be stored at 2-8°C in a refrigerator . Its melting point is 285 °C .

Scientific Research Applications

Food Safety and Toxicology

One significant area of application involves the study of acrylamide, a related compound, which is a concern in food safety due to its potential neurotoxic and carcinogenic effects. Research has focused on the occurrence, synthesis, toxicity, and methods for detecting acrylamide in processed foods, with biosensors highlighted for their simplicity, rapid response, sensitivity, and specificity (Pundir, Yadav, & Chhillar, 2019). Another study delves into the risks of acrylamide, particularly in potato and bakery products, and explores various factors affecting its formation and degradation (Keramat, Lebail, Prost, & Jafari, 2011).

Pharmacology and Drug Development

In pharmacology, the focus is on the pharmacodynamic and pharmacokinetic properties of drugs, including those related to propanamide derivatives. For example, acecainide (N-acetylprocainamide), a Class III antiarrhythmic agent, shows promise in treating cardiac arrhythmias, highlighting the therapeutic potential of propanamide derivatives (Harron & Brogden, 1990). Propofol, another related compound, is extensively studied for its use in anesthesia and sedation, with research addressing its pharmacokinetics, pharmacodynamics, and clinical applications (Sahinovic, Struys, & Absalom, 2018).

Environmental Science and Agriculture

The compound's relevance extends to environmental science and agriculture, where its derivatives and related compounds are investigated for their potential benefits. Melatonin, for instance, is studied for its protective roles against environmental stresses in plants, offering insights into improving crop resilience and food security (Nawaz, Huang, Bie, Ahmed, Reiter, Niu, & Hameed, 2016).

properties

IUPAC Name

N-(9-acetyl-6-oxo-1H-purin-2-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-5(2)9(18)14-11-13-8-7(10(19)15-11)12-4-16(8)6(3)17/h4-5H,1-3H3,(H2,13,14,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJTWNWMCIGITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propanamide, N-(9-acetyl-6,9-dihydro-6-oxo-1H-purin-2-yl)-2-methyl-
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Propanamide, N-(9-acetyl-6,9-dihydro-6-oxo-1H-purin-2-yl)-2-methyl-
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Propanamide, N-(9-acetyl-6,9-dihydro-6-oxo-1H-purin-2-yl)-2-methyl-
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Propanamide, N-(9-acetyl-6,9-dihydro-6-oxo-1H-purin-2-yl)-2-methyl-
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Propanamide, N-(9-acetyl-6,9-dihydro-6-oxo-1H-purin-2-yl)-2-methyl-
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Propanamide, N-(9-acetyl-6,9-dihydro-6-oxo-1H-purin-2-yl)-2-methyl-

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